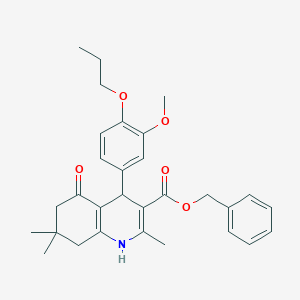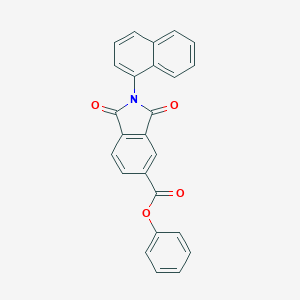
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a benzyl ester group, and various substituents
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of alkenes using a reagent system such as NaBH4, CH3CO2H, and Pd/C . This method allows for the selective hydrogenation of double bonds without affecting the benzyl protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
科学研究应用
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites, while the benzyl ester group may enhance the compound’s affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- Benzyl (4R)-4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-4,4a,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
What sets benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the methoxy and propoxy groups, along with the benzyl ester, may enhance its reactivity and potential as a pharmaceutical agent.
属性
分子式 |
C30H35NO5 |
|---|---|
分子量 |
489.6g/mol |
IUPAC 名称 |
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO5/c1-6-14-35-24-13-12-21(15-25(24)34-5)27-26(29(33)36-18-20-10-8-7-9-11-20)19(2)31-22-16-30(3,4)17-23(32)28(22)27/h7-13,15,27,31H,6,14,16-18H2,1-5H3 |
InChI 键 |
AVSRLLBHJAPKNM-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)OC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid](/img/structure/B414758.png)



![4-Chlorophenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B414764.png)
![5-Methoxy-3,3-bis(4-methoxyphenyl)benzo[f]chromene](/img/structure/B414767.png)
![6'-nitro-1,1,3-trimethyl-2,3-dihydro-spiro(1H-benzo[e]indole-2,2'-[2'H]-chromene)](/img/structure/B414768.png)
![3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE](/img/structure/B414769.png)
![3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene](/img/structure/B414770.png)
![1,7-dibenzyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414771.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B414773.png)
![2-methyl-8'-nitro-spiro[3H-benzo[f]chromene-3,2'-(2'H)-chromene]](/img/structure/B414774.png)
![3-chloro-5-phenyl-N-(3-quinolinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414778.png)
![4-butyl-N-[4-(4-morpholinyl)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B414781.png)
